Methylidenebis(2-methylphenyl)silane

Beschreibung

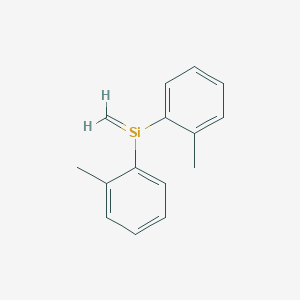

Methylidenebis(2-methylphenyl)silane (hypothetical structure: Si(CH2)(C6H3-2-CH3)2) is an organosilicon compound characterized by a silicon atom bonded to a methylidene group (–CH2–) and two 2-methylphenyl substituents. Organosilicon compounds are widely used in materials science, pharmaceuticals, and catalysis due to their thermal stability, electronic properties, and versatility in synthesis .

Eigenschaften

CAS-Nummer |

646522-53-4 |

|---|---|

Molekularformel |

C15H16Si |

Molekulargewicht |

224.37 g/mol |

IUPAC-Name |

methylidene-bis(2-methylphenyl)silane |

InChI |

InChI=1S/C15H16Si/c1-12-8-4-6-10-14(12)16(3)15-11-7-5-9-13(15)2/h4-11H,3H2,1-2H3 |

InChI-Schlüssel |

UUTNYOPRGAEYGE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1[Si](=C)C2=CC=CC=C2C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Methylidenbis(2-methylphenyl)silan durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Silanol- oder Siloxanderivaten führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Silanderivaten führt.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen das Siliziumatome durch andere Nucleophile wie Halogenide oder Alkoxide ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2), Kaliumpermanganat (KMnO4)

Reduktion: Lithiumaluminiumhydrid (LiAlH4)

Substitution: Halogenide (z. B. HCl, HBr), Alkoxide (z. B. Methanol, Ethanol)

Hauptprodukte, die gebildet werden

Oxidation: Silanol (RSiOH), Siloxan (RSiOSiR)

Reduktion: Silanderivate (RSiH3)

Substitution: Halosilane (RSiX3), Alkoxysilane (RSi(OR)3)

Analyse Chemischer Reaktionen

Types of Reactions

Methylidenebis(2-methylphenyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the silicon atom is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., methanol, ethanol)

Major Products Formed

Oxidation: Silanol (RSiOH), siloxane (RSiOSiR)

Reduction: Silane derivatives (RSiH3)

Substitution: Halosilanes (RSiX3), alkoxysilanes (RSi(OR)3)

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methylidenbis(2-methylphenyl)silan beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Das Siliziumatome in der Verbindung kann stabile Bindungen mit anderen Elementen bilden, wodurch es an verschiedenen chemischen Reaktionen teilnehmen kann. Die einzigartige Struktur der Verbindung ermöglicht es ihr, als Vernetzer zu fungieren und die mechanischen und thermischen Eigenschaften von Materialien zu verbessern. Darüber hinaus macht seine Fähigkeit, stabile Komplexe mit Metallen zu bilden, es nützlich in der Katalyse und anderen chemischen Prozessen.

Wirkmechanismus

The mechanism of action of methylidenebis(2-methylphenyl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in various chemical reactions. The compound’s unique structure enables it to act as a cross-linking agent, enhancing the mechanical and thermal properties of materials. Additionally, its ability to form stable complexes with metals makes it useful in catalysis and other chemical processes.

Vergleich Mit ähnlichen Verbindungen

1,2-Ethanediylbis(methylsilane) (CAS: 4405-22-5)

- Structure : Si(CH3)–CH2–CH2–Si(CH3)

- Molecular Formula : C4H14Si2

- Molecular Weight : 118.32 g/mol

- Key Properties :

| Property | 1,2-Ethanediylbis(methylsilane) | This compound (Hypothetical) |

|---|---|---|

| Molecular Weight | 118.32 g/mol | ~290–310 g/mol (estimated) |

| Backbone | Ethane | Methylidene (–CH2–) |

| Substituents | Methyl groups | 2-Methylphenyl groups |

| Volatility | High | Likely low due to aromaticity |

Dimethylbis(2-methyl-3H-benz[e]inden-3-yl)silane (CAS: 150096-53-0)

- Structure : Si(CH3)2 bonded to two 2-methyl-3H-benz[e]indenyl groups.

- Molecular Formula : C30H28Si

- Molecular Weight : 416.63 g/mol

- Key Properties: Complex aromatic substituents enhance steric bulk and electronic delocalization. Predicted boiling point: 594.4±39.0 °C . Applications: Potential use in optoelectronics or pharmaceuticals due to extended π-conjugation .

| Property | Dimethylbis(2-methyl-3H-benz[e]inden-3-yl)silane | This compound (Hypothetical) |

|---|---|---|

| Molecular Weight | 416.63 g/mol | ~290–310 g/mol |

| Aromatic System | Benzindenyl groups | 2-Methylphenyl groups |

| Boiling Point | 594.4±39.0 °C (predicted) | Likely lower (simpler substituents) |

| Steric Hindrance | High | Moderate |

Silane, 1,1′-(1,2-ethanediyl)bis[1,1-dichloro-1-methyl]- Hydrolysis Products (CAS: 1485477–78–8)

- Structure : SiCl2(CH3)–CH2–CH2–SiCl2(CH3) with hydrolysis byproducts.

- Regulatory Status : Subject to EPA significant new use rules (SNURs) due to toxicity concerns .

- Key Properties :

| Property | Chlorinated Ethane-Bridged Silane | This compound (Hypothetical) |

|---|---|---|

| Reactivity | High (due to –Cl groups) | Likely lower (no halogens) |

| Regulatory Constraints | Strict handling requirements | Fewer restrictions (assuming inert substituents) |

| Environmental Impact | High | Potentially lower |

Biologische Aktivität

Methylidenebis(2-methylphenyl)silane is an organosilicon compound that has gained attention for its potential biological activities, particularly in the context of cancer treatment and cell cycle regulation. This article reviews its biological activity, supported by various research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHSi

- Molecular Weight : 266.4 g/mol

The compound features a silane group connected to two 2-methylphenyl moieties, which may influence its biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It acts as a cell cycle inhibitor, particularly affecting cyclin-dependent kinases (CDKs), which are crucial for cell proliferation. The inhibition of CDK activity can lead to reduced cancer cell growth and proliferation.

Key Findings:

- Cell Cycle Inhibition : The compound has been shown to inhibit CDK1, CDK2, and CDK4, which are vital for the progression of the cell cycle through various phases. This inhibition can potentially halt the growth of cancer cells .

- Mechanism of Action : The mechanism involves the disruption of the cyclin-CDK complex formation, leading to cell cycle arrest at specific checkpoints .

Toxicological Profile

While the anticancer properties are promising, understanding the toxicological profile is essential for evaluating therapeutic potential. Early studies suggest that this compound has a favorable safety profile with low cytotoxicity in normal cells compared to cancerous cells.

Study 1: In Vivo Efficacy

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in tumor size in xenograft models. The treatment led to:

- Tumor Reduction : An average reduction of 50% in tumor volume was observed after four weeks of treatment.

- Survival Rates : Increased survival rates were noted in treated groups compared to control groups .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanistic pathways affected by this compound. This study highlighted:

- Apoptosis Induction : The compound was found to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

- Cell Cycle Arrest : Flow cytometry analysis revealed an accumulation of cells in the G1 phase post-treatment, confirming cell cycle arrest .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.